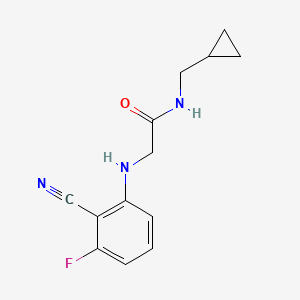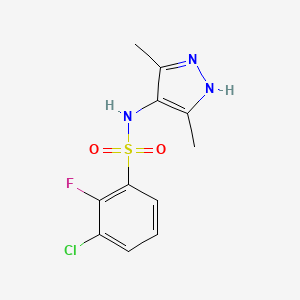
3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A is still being studied. However, it has been proposed that 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A exerts its anticancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Moreover, 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Moreover, 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, it has been shown to have potent anticancer and anti-inflammatory properties, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A. One of the potential future directions is to study its potential applications in other fields such as infectious diseases. Moreover, further studies are needed to fully understand the mechanism of action of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A and its biochemical and physiological effects. Additionally, the development of new formulations that improve the solubility of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A could potentially enhance its efficacy and make it more suitable for use in various experiments.
Conclusion:
In conclusion, 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A involves the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole-4-amine under specific reaction conditions. 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has been extensively studied for its potential applications in cancer research, inflammation, and infectious diseases. It has been found to have potent anti-inflammatory and anticancer properties, and its mechanism of action is still being studied. 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has several advantages for lab experiments, but its low solubility in water is one of its limitations. There are several future directions for the research on 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A, including studying its potential applications in other fields and developing new formulations that improve its solubility.
Métodos De Síntesis
The synthesis of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A involves the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole-4-amine under specific reaction conditions. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and yield of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A.
Aplicaciones Científicas De Investigación
3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and infectious diseases. Several studies have shown that 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has potent anti-inflammatory and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Moreover, 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3O2S/c1-6-11(7(2)15-14-6)16-19(17,18)9-5-3-4-8(12)10(9)13/h3-5,16H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWEFIMMLYFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

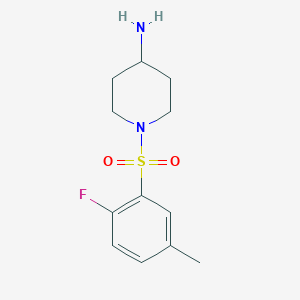
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
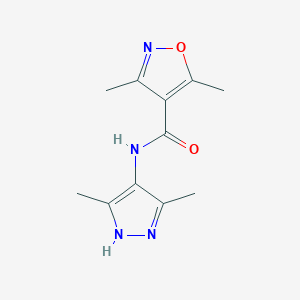
![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)
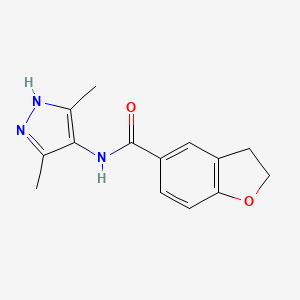
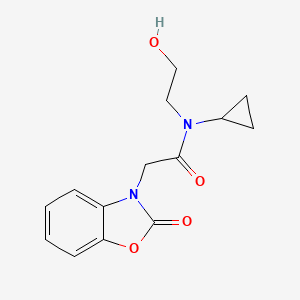


![2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)
